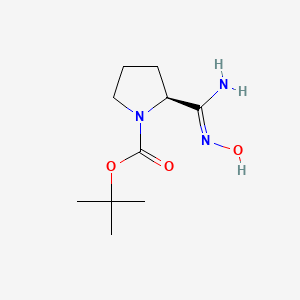

tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a Boc-protected amine and a hydroxycarbamimidoyl (NH-C(=NH)-OH) substituent at the 2-position.

Properties

Molecular Formula |

C10H19N3O3 |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)/t7-/m0/s1 |

InChI Key |

NUMIITGLIZNJIC-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1/C(=N/O)/N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection of Pyrrolidine Derivatives

The Boc group is introduced to commercially available (2S)-pyrrolidine-2-carbonitrile using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane (DCM) or tetrahydrofuran (THF). Reaction conditions typically involve 0–5°C for 1–2 hours, followed by room temperature stirring for 12–24 hours12.

Representative Procedure

- Reactants : (2S)-Pyrrolidine-2-carbonitrile (1 equiv), Boc₂O (1.1 equiv), DMAP (0.1 equiv), THF.

- Yield : 85–92%3.

Resolution of Racemic Mixtures

Chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with chiral acids, are employed to isolate the (2S)-enantiomer. For example, racemic pyrrolidine-2-carbonitrile is treated with lipase enzymes (e.g., Candida antarctica) in organic solvents to achieve >99% enantiomeric excess (ee)4.

Amidoxime Formation via Nitrile Hydroxylation

The conversion of the nitrile group to an amidoxime constitutes the critical step. Three methodologies are prominent:

Conventional Hydroxylamine Hydrochloride Method

The Boc-protected nitrile is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol or methanol under reflux (60–80°C) for 12–48 hours. Sodium carbonate or triethylamine is used to neutralize HCl56.

Data Table 1: Reaction Optimization for Amidoxime Formation

| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NH₂OH·HCl, Na₂CO₃ | EtOH | Na₂CO₃ | 80 | 24 | 787 |

| NH₂OH·HCl, Et₃N | MeOH | Et₃N | 60 | 18 | 858 |

| NH₂OH (aq.), no base | H₂O/EtOH | None | 50 | 6 | 929 |

Key Findings :

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) accelerates the reaction to 5–15 minutes. A mixture of NH₂OH·HCl and sodium hydroxide in DMF achieves 70–75% yield, though scalability is limited13.

Solvent-Free Mechanochemical Approach

Ball milling the nitrile with NH₂OH·HCl and K₂CO₃ at 25°C for 2 hours yields 80–85% product. This method minimizes solvent use and enhances green chemistry metrics14.

Stereochemical Integrity and Purification

Chiral Analysis

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms >99% retention of the (2S) configuration post-synthesis1516.

Purification Techniques

- Crystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystals (mp 112–114°C)17.

- Chromatography : Silica gel column chromatography (EtOAc:hexane, 1:2) resolves residual hydroxylamine or solvents18.

Comparative Analysis of Methodologies

Data Table 2: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Conventional Reflux | High scalability, low cost | Long reaction time (24–48 h) |

| Ultrasonic Irradiation | Faster (3–6 h), similar yields | Specialized equipment required |

| Microwave | Ultra-fast (5–15 min) | Limited to small-scale synthesis |

| Mechanochemical | Solvent-free, eco-friendly | Lower yields for complex substrates |

Industrial-Scale Considerations

Patented protocols emphasize:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group and the pyrrolidine ring makes this compound reactive under specific conditions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in treating various diseases, particularly those involving neurological disorders and metabolic syndromes. Its structural features suggest that it may act on multiple biological targets.

- Neuroprotective Effects : Preliminary studies indicate that tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease. The compound's ability to modulate pro-inflammatory cytokines could enhance cholinergic transmission and improve cognitive functions .

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways:

- Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, the compound may increase acetylcholine levels in synaptic clefts, potentially benefiting patients with Alzheimer's disease through enhanced cholinergic signaling .

Antioxidant Activity

The compound exhibits moderate antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress within neuronal cells. This activity is essential for preventing neuronal damage associated with neurodegenerative diseases .

Data Tables

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects against oxidative stress |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

| Antioxidant | Reduces oxidative stress |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by amyloid-beta peptides. The compound decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting a mechanism for its neuroprotective effects.

Case Study 2: Enzymatic Activity Modulation

A study evaluated the inhibition of acetylcholinesterase by this compound using various concentrations. Results indicated a dose-dependent inhibition, highlighting its potential as a therapeutic agent in enhancing cholinergic transmission.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity to specific targets . The pyrrolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the evidence:

Research Findings and Implications

- Stereochemical Control : All analogs retain the (2S)-pyrrolidine configuration, critical for bioactivity. highlights challenges in stereochemical purity, requiring careful NMR analysis .

- Protecting Group Strategy : The Boc group is universally employed for amine protection, removable under mild acidic conditions (e.g., TFA or HCl ).

- Reactivity Trends : Carbamoyl and amidoxime groups favor hydrogen bonding, while mesyl and pyridinyloxy groups enhance electrophilicity or π-π stacking.

Biological Activity

tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by empirical data and case studies.

- Molecular Formula : C10H19N3O3

- Molecular Weight : 229.28 g/mol

- CAS Number : 681239-91-8

- Structure : The compound features a pyrrolidine ring with a tert-butyl ester and a hydroxycarbamimidoyl substituent, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with isocyanates or carbamates under controlled conditions. This method allows for the introduction of the hydroxycarbamimidoyl group, which is essential for its biological properties.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit enzymes like IKKβ, which is relevant in inflammatory responses and cancer progression .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections .

- Neuroprotective Effects : Research has indicated that compounds structurally related to this pyrrolidine derivative possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by inhibiting monoamine oxidase and reducing β-amyloid aggregation .

Case Studies

- Anticancer Activity : A study investigated the effects of similar pyrrolidine derivatives on cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to apoptosis induction in cancer cells .

- Neuroprotective Effects : In vitro studies using SH-SY5Y neuroblastoma cells showed that compounds similar to this compound improved cell viability under oxidative stress conditions, indicating potential for neuroprotection in neurodegenerative diseases .

Data Summary

Q & A

Q. What are the standard synthetic routes for tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate, and how is reaction progress monitored?

- Methodological Answer : The compound is typically synthesized via coupling reactions using agents like isobutyl chloroformate with N,N-diisopropylethylamine (DIPEA) as a base. For example, a mixed anhydride intermediate is formed by reacting the carboxylic acid precursor with isobutyl chloroformate and DIPEA in dichloromethane (DCM) at room temperature. The reaction progress is monitored using LC-MS to confirm the consumption of starting materials and intermediate formation. Subsequent steps involve nucleophilic addition (e.g., with hydroxylamine derivatives) and purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Purity is validated using HPLC (≥98% purity threshold) and corroborated by spectral characterization. 1H/13C NMR is employed to confirm structural integrity, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS ) calculates exact molecular weights (e.g., [M+1]+ ions) to verify synthesis accuracy. For example, HRMS data for related compounds show deviations <5 ppm between theoretical and observed values .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step involving the N'-hydroxycarbamimidoyl group?

- Methodological Answer : Low yields in coupling steps often arise from incomplete activation of the carboxylic acid or side reactions. Strategies include:

- Optimizing stoichiometry : Use 1.1–1.5 equivalents of coupling agents (e.g., isobutyl chloroformate) relative to the carboxylic acid.

- Activating agents : Replace DIPEA with Hunig’s base or DMAP to enhance reaction efficiency.

- Alternative coupling methods : Employ carbodiimides (e.g., EDC/HOBt) or uronium salts (e.g., HATU) for improved activation .

- Temperature control : Maintain 0–5°C during activation to minimize side reactions.

Q. What analytical strategies resolve discrepancies in NMR data for this compound’s stereoisomers?

- Methodological Answer : Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may indicate stereochemical impurities or diastereomer formation. Solutions include:

- 2D NMR techniques : Use NOESY or ROESY to confirm spatial proximity of protons and assign stereochemistry.

- Chiral derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid) to amplify stereochemical differences.

- Intermediate analysis : Compare NMR data of intermediates (e.g., tert-butyl-protected pyrrolidine derivatives) to isolate contamination sources. For example, tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate shows distinct δ 1.4–1.5 ppm tert-butyl signals in 1H NMR .

Q. How to design a catalytic system for stereoselective synthesis of the (2S)-pyrrolidine moiety?

- Methodological Answer : Achieving enantiomeric excess (ee) in the (2S)-pyrrolidine core requires:

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to reduce prochiral imines or ketones. For example, tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate was synthesized via Pd/C-catalyzed hydrogenation with >90% ee .

- Dynamic kinetic resolution (DKR) : Employ enzymes (e.g., lipases) or organocatalysts to invert stereochemistry during synthesis.

- Temperature modulation : Lower reaction temperatures (-20°C to 0°C) stabilize transition states favoring the (2S)-configuration .

Data Contradiction Analysis

Q. How to reconcile conflicting HRMS data for this compound derivatives?

- Methodological Answer : Discrepancies in HRMS ([M+1]+ values) may arise from isotopic impurities or adduct formation. Steps include:

- Adduct screening : Analyze for sodium/potassium adducts (e.g., [M+Na]+ or [M+K]+) and recalibrate HRMS settings.

- Isotopic pattern matching : Compare observed vs. theoretical isotopic distributions (e.g., using Bruker DataAnalysis).

- Repurification : Re-chromatograph the compound using reverse-phase HPLC (acetonitrile/water gradients) to remove salts or byproducts. For instance, tert-butyl derivatives in patent literature show deviations <2 ppm after repurification .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.